molecular formula C12H9ClO2 B187645 5-(3-Chloro-4-methylphenyl)-2-furaldehyde CAS No. 57666-53-2

5-(3-Chloro-4-methylphenyl)-2-furaldehyde

Cat. No. B187645
CAS RN: 57666-53-2
M. Wt: 220.65 g/mol
InChI Key: OOMPOSIYMXBNCN-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-2-furaldehyde (5-CMP-2-F) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a melting point of 145-146°C. 5-CMP-2-F is used in a wide range of applications, including pharmaceuticals, agrochemicals, and food additives. It has been studied for its potential use as a therapeutic agent for various diseases and disorders.

Scientific Research Applications

Analytical Methods in Food Science

In food science, specifically in the analysis of honey, compounds like 5-hydroxymethyl-2-furaldehyde (a related compound to 5-(3-Chloro-4-methylphenyl)-2-furaldehyde) are determined using high-performance liquid chromatography. This method isolates and separates compounds effectively in honey samples, indicating its potential utility in food quality control and safety analysis (Nozal et al., 2001).

Synthesis and Industrial Applications

A study demonstrates the synthesis of 5-Hydroxymethyl-2-furaldehyde from d-fructose, using dimethylsulphoxide (DMSO). This efficient conversion process indicates the potential for industrial-scale synthesis of related furfural compounds, which are valuable in the chemical industry (Musau & Munavu, 1987).

Chemical Reactions and Catalysis

Studies show that 5-aryl-2-furaldehydes can be synthesized through various reactions, including the Biginelli reaction. Such chemical processes are essential in creating complex organic compounds for pharmaceuticals and other chemical industries (Vakhula et al., 2018).

Catalytic Oxidation Studies

The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde is studied for its potential in producing useful chemical intermediates. Such catalytic processes are crucial for developing efficient and sustainable chemical production methods (Carlini et al., 2005).

Thermodynamic Properties in Chemical Synthesis

Research on the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives provides valuable insights into the synthesis, purification, and application of these compounds. Such studies are critical for optimizing chemical processes and understanding the behavior of complex organic molecules (Dibrivnyi et al., 2019).

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMPOSIYMXBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355960
Record name 5-(3-chloro-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)-2-furaldehyde

CAS RN

57666-53-2
Record name 5-(3-chloro-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE
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